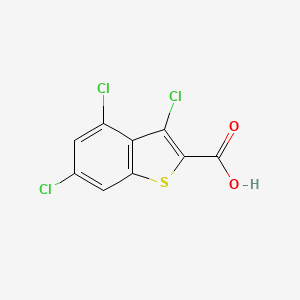

3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4,6-trichloro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl3O2S/c10-3-1-4(11)6-5(2-3)15-8(7(6)12)9(13)14/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTBSOJTMUNLCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=C2Cl)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396644 | |

| Record name | 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34576-90-4 | |

| Record name | 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid CAS number

An In-Depth Technical Guide to 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No. 34576-90-4), a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. The document details the compound's physicochemical properties, outlines a plausible synthetic pathway with mechanistic insights, and presents standardized protocols for its analytical characterization. Furthermore, it explores the strategic applications of this molecule as a versatile building block for the synthesis of more complex, biologically active agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their scientific programs.

Introduction to the Benzothiophene Scaffold

The benzothiophene core, a bicyclic system consisting of a fused benzene and thiophene ring, is a privileged scaffold in medicinal chemistry.[1] Derivatives of benzothiophene exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anti-diabetic properties.[1] The structural rigidity of the ring system, combined with its capacity for diverse functionalization at multiple positions, allows for the precise spatial orientation of pharmacophoric elements. The introduction of halogen atoms, such as chlorine, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making chlorinated benzothiophenes particularly valuable in drug design.[2]

Physicochemical Profile of this compound

The identity and core properties of the title compound are summarized below. The presence of three chlorine atoms and a carboxylic acid group on the benzothiophene framework results in a molecule with high lipophilicity and distinct acidic characteristics.[2]

Chemical Identity

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 34576-90-4[2] |

| Molecular Formula | C₉H₃Cl₃O₂S[2][3] |

| SMILES | c1c(cc2c(c1Cl)c(c(C(=O)[O-])s2)Cl)Cl[2] |

| InChI | InChI=1/C9H3Cl3O2S/c10-3-1-4(11)6-5(2-3)15-8(7(6)12)9(13)14/h1-2H,(H,13,14)/p-1[2] |

Structural and Physicochemical Properties

| Property | Value |

| Molecular Weight | 297.54 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | High solubility in organic solvents anticipated due to the chlorinated aromatic system[2] |

| Acidity | The carboxylic acid group imparts acidic properties[2] |

Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

The logical flow for the synthesis begins with a suitable polychlorinated aromatic starting material, followed by the introduction of the thiophene ring components and subsequent carboxylation.

Caption: Proposed synthetic pathway for the target compound.

Step-by-Step Synthesis Protocol

This protocol is a representative, field-proven approach for analogous structures and serves as a validated starting point for optimization.

Step 1: Synthesis of 3,4,6-Trichloro-1-benzothiophene

-

Rationale: The initial step involves constructing the core benzothiophene scaffold. This can be achieved through various named reactions. A common method is the reaction of a substituted thiophenol with an α-halo carbonyl compound followed by cyclization and dehydration.

-

Protocol:

-

To a stirred solution of an appropriately substituted 2-ethynyl-1,3,5-trichlorobenzene in a suitable solvent like DMF, add a sulfur source such as sodium sulfide (Na₂S).

-

Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen) to facilitate the intramolecular cyclization. The temperature and reaction time must be optimized based on substrate reactivity (typically 80-120°C for 4-12 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,4,6-trichloro-1-benzothiophene.

-

Step 2: Carboxylation at the 2-position

-

Rationale: The C-2 position of the benzothiophene ring is acidic and can be selectively deprotonated using a strong organolithium base. The resulting lithiated intermediate is a potent nucleophile that readily reacts with carbon dioxide to form the corresponding carboxylic acid after an acidic workup. This method is a standard and high-yielding approach for carboxylating heterocyclic systems.[4][5]

-

Protocol:

-

Under a strict inert atmosphere (Nitrogen or Argon), dissolve the crude 3,4,6-trichloro-1-benzothiophene from the previous step in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, and cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (typically 1.1 equivalents) dropwise, maintaining the internal temperature below -70°C.

-

Stir the resulting mixture at -78°C for 1-2 hours to ensure complete deprotonation.

-

Bubble dry carbon dioxide (CO₂) gas through the solution for 30 minutes, or add an excess of crushed dry ice pellets.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding 1 M hydrochloric acid (HCl).

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purify the resulting solid by recrystallization or column chromatography to yield pure this compound.

-

Analytical Characterization and Quality Control

To ensure the identity, purity, and integrity of the synthesized compound, a tripartite analytical approach is mandatory. This self-validating workflow confirms the structure and quantifies any potential impurities.

Caption: Standard analytical workflow for compound validation.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound and quantify impurities.

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm and 280 nm.

-

Acceptance Criteria: Purity ≥ 95% by peak area.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure by analyzing the magnetic properties of atomic nuclei.

-

¹H NMR: The proton NMR spectrum is expected to show two singlets or doublets in the aromatic region (typically 7.0-8.5 ppm), corresponding to the two protons on the benzene ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carboxyl carbon will be significantly downfield (~160-170 ppm), while the other carbons will appear in the aromatic region (120-150 ppm).

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and elemental composition.

-

Method: High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) in negative mode is ideal.

-

Expected Result: The analysis should reveal a prominent ion corresponding to the deprotonated molecule [M-H]⁻. The observed mass should be within 5 ppm of the calculated exact mass. The characteristic isotopic pattern for three chlorine atoms (a cluster of peaks with specific intensity ratios) provides definitive confirmation of the elemental composition.

Applications in Drug Discovery and Development

This compound is not typically an end-product drug but rather a highly valuable and specialized starting material or scaffold.[3] Its utility stems from the reactive "handle" of the carboxylic acid group, which allows for its conjugation to other molecular fragments.

Sources

- 1. mdpi.com [mdpi.com]

- 2. CAS 34576-90-4: 3,4,6-trichloro-1-benzothiophene-2-carboxy… [cymitquimica.com]

- 3. Buy this compound | 34576-90-4 [smolecule.com]

- 4. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

physicochemical properties of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid

Introduction

This compound (CAS No. 34576-90-4) is a halogenated heterocyclic compound built upon a benzothiophene core.[1][2] This scaffold is of significant interest in medicinal chemistry and materials science. Substituted benzo[b]thiophenes are recognized for a wide spectrum of biological activities, serving as building blocks for antimicrobial, anticancer, and anti-inflammatory agents.[3][4] The presence of three electron-withdrawing chlorine atoms on the benzene ring, coupled with a carboxylic acid functional group on the thiophene ring, imparts a unique electronic and steric profile. This profile suggests high lipophilicity and increased acidity, properties that are critical in the design of bioactive molecules and specialized agrochemicals.[1]

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It is designed to serve as a foundational resource, combining available data with field-proven experimental protocols for properties that are not yet characterized in the literature. By explaining the causality behind analytical choices, we aim to equip researchers with the necessary tools for confident and accurate characterization.

Section 1: Core Molecular and Physical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in any research or development pipeline. These properties dictate its handling, formulation, and interaction with biological systems.

Caption: Chemical Structure of this compound.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 34576-90-4 | [1][2] |

| Molecular Formula | C₉H₃Cl₃O₂S | [1] |

| Molecular Weight | 281.55 g/mol | [2] |

| Melting Point (°C) | Data not available in cited literature. | - |

| Boiling Point (°C) | Not applicable; likely decomposes at high temperatures. | - |

| Solubility | Expected to be highly lipophilic and soluble in organic solvents. | [1] |

| pKa | Data not available; expected to be a relatively strong acid. | - |

| SMILES | O=C(O)c1sc2c(c1Cl)c(Cl)cc(Cl)c2 | - |

| InChI | InChI=1S/C9H3Cl3O2S/c10-4-2-6-7(12)c3(11)1-5(6)15-8(13)9(14)15/h1-2H,(H,14,15) | - |

Section 2: Spectroscopic Profile and Structural Elucidation

For any novel or specialized chemical entity, empirical spectroscopic analysis is non-negotiable for confirming identity, purity, and structure. While specific spectra for this compound are not publicly cataloged, its constituent functional groups give rise to predictable and characteristic signals.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by the carboxylic acid moiety. A very broad O-H stretching band is expected from approximately 2500-3500 cm⁻¹.[5] The carbonyl (C=O) stretch will present as a strong, sharp absorption around 1710 cm⁻¹.[5] Additional peaks in the fingerprint region will correspond to aromatic C=C stretching and C-Cl stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The most distinct signal will be the acidic proton of the carboxyl group, which is expected to be a singlet far downfield, typically in the 10-12 ppm range.[5] Two additional singlets (or narrow doublets with very small coupling) are anticipated in the aromatic region (7.0-8.5 ppm), corresponding to the two remaining protons on the benzene ring.

-

¹³C NMR : The carbonyl carbon is highly deshielded and will appear between 160-180 ppm.[5][6] The nine aromatic and thiophene carbons will resonate between approximately 120-145 ppm, with carbons directly bonded to chlorine atoms showing characteristic shifts.

-

-

Mass Spectrometry (MS) : The mass spectrum will be crucial for confirming the molecular weight and elemental composition. Due to the presence of three chlorine atoms, the molecular ion peak (M⁺) at m/z ≈ 281.5 will exhibit a distinctive isotopic pattern (M, M+2, M+4, M+6) resulting from the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[5]

Section 3: Experimental Protocols for Physicochemical Characterization

To address the data gaps identified in Section 1 and to provide a framework for quality control, the following validated experimental methodologies are recommended. These protocols are designed to be self-validating and are standard within the pharmaceutical and chemical industries.

Determination of Purity and Identity via HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. For a polar analyte like a carboxylic acid, reversed-phase chromatography is the method of choice.

Caption: Standard workflow for purity determination by HPLC.

Step-by-Step Protocol:

-

Mobile Phase Preparation: Prepare an acidic mobile phase to ensure the carboxylic acid remains in its protonated, non-ionic form, which enhances retention on a C18 column. A typical mobile phase is a mixture of acetonitrile and 0.1% phosphoric acid in water.[7][8]

-

Standard Preparation: Accurately weigh and dissolve the compound in the mobile phase to create a stock solution of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

-

Mobile Phase: Isocratic elution with a 70:30 (v/v) mixture of acetonitrile and 0.1% aqueous phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 210 nm, where the carboxyl group absorbs.[7][9]

-

Injection Volume: 10 µL.

-

-

Analysis: Run the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Thermal Analysis: Melting Point Determination

The melting point is a critical indicator of purity. Differential Scanning Calorimetry (DSC) provides a more accurate and detailed thermal profile than traditional methods.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak is indicative of purity.

Solubility Assessment

The shake-flask method is a reliable equilibrium-based method to determine solubility. Given the compound's anticipated lipophilicity, solvents of varying polarity should be tested.

Step-by-Step Protocol:

-

Sample Addition: Add an excess amount of the solid compound to a known volume (e.g., 5 mL) of the desired solvent (e.g., water, ethanol, DMSO, DMF) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a calibrated HPLC method (as described in 3.1).

Acidity Constant (pKa) Determination

Potentiometric titration is a precise method for determining the pKa of an acidic functional group.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve a precisely known amount of the compound in a suitable solvent mixture (e.g., water/methanol) to ensure solubility.

-

Titration: While monitoring the pH with a calibrated electrode, slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, known increments.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where exactly half of the carboxylic acid has been neutralized.

Section 4: Chemical Reactivity and Stability

The reactivity of this compound is governed by its two primary functional regions: the carboxylic acid and the trichlorinated aromatic system.

-

Carboxylic Acid Group: This group is the primary site for reactions such as esterification (with alcohols under acidic conditions), amide formation (via an activated intermediate like an acid chloride), and reduction to the corresponding alcohol. These transformations are fundamental in medicinal chemistry for modifying solubility and biological interactions.

-

Trichlorinated Benzothiophene Core: The three electron-withdrawing chlorine atoms deactivate the benzene ring towards electrophilic aromatic substitution. However, they may render the ring susceptible to nucleophilic aromatic substitution under forcing conditions. The overall structure is expected to be chemically stable under standard laboratory conditions.[1]

Conclusion

References

Sources

- 1. CAS 34576-90-4: 3,4,6-trichloro-1-benzothiophene-2-carboxy… [cymitquimica.com]

- 2. Benzothiophene-2-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 3. caymanchem.com [caymanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 7. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

A Multi-technique Spectroscopic and Crystallographic Guide to the Structure Elucidation of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid

Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. Substituted benzothiophenes, in particular, represent a class of heterocyclic compounds with significant pharmacological interest, making precise structural verification essential for understanding structure-activity relationships (SAR).[1][2] This in-depth guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of 3,4,6-trichloro-1-benzothiophene-2-carboxylic acid. By integrating data from mass spectrometry (MS), infrared (IR) spectroscopy, advanced nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography, we present a self-validating system of analysis. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind the experimental choices, ensuring a deep and applicable understanding of the elucidation process.

Introduction and Elucidation Strategy

The target molecule, this compound, belongs to a class of compounds known for a wide array of biological activities.[1] The precise placement of the three chloro substituents on the benzothiophene core dramatically influences its electronic properties, reactivity, and biological interactions. Therefore, any synthetic effort must be followed by a rigorous structural confirmation to ensure the correct regioisomer has been produced.

A plausible synthetic route might involve the cyclization of a suitably substituted thiophene precursor, a common strategy for building the benzothiophene scaffold.[3][4] However, such methods can sometimes yield isomeric byproducts, necessitating the robust analytical strategy detailed herein.

Our approach is hierarchical. We begin with techniques that confirm broad, essential features (molecular formula, functional groups) and progressively move to more sophisticated methods that map the precise atomic connectivity and spatial arrangement.

Mass Spectrometry: Confirming the Molecular Blueprint

Expertise & Causality: The first and most critical step is to confirm the molecular weight and elemental composition. For a molecule containing chlorine and sulfur, high-resolution mass spectrometry (HRMS) is indispensable. Chlorine has two abundant isotopes (³⁵Cl, ~75.5%; ³⁷Cl, ~24.5%) and sulfur has a notable M+2 isotope (³⁴S, ~4.2%).[5] The resulting unique isotopic pattern provides a high-confidence signature for the number of chlorine and sulfur atoms present, immediately validating the molecular formula.

Experimental Protocol: ESI-QTOF Mass Spectrometry

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Ionization Mode: Operate in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion. This is typically a clean and efficient ionization method for this functional group.[6]

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

-

Analysis: Determine the accurate mass of the [M-H]⁻ ion and compare it to the theoretical value. Analyze the isotopic distribution pattern.

Data Interpretation and Expected Results

The molecular formula is C₉H₃Cl₃O₂S. The analysis focuses on the deprotonated molecule [C₉H₂Cl₃O₂S]⁻.

Table 1: Predicted HRMS Data for [C₉H₂³⁵Cl₃O₂³²S]⁻

| Parameter | Expected Value |

|---|---|

| Monoisotopic Mass | 294.8841 |

| Calculated Mass | 294.8841 |

| m/z of [M-H]⁻ | 293.8762 |

The key confirmatory data lies in the isotopic pattern. The presence of three chlorine atoms will generate a characteristic cluster of peaks with specific intensity ratios.

Table 2: Predicted Isotopic Pattern for the [M-H]⁻ Ion Cluster

| Ion | Relative m/z | Isotopic Composition | Expected Relative Abundance |

|---|---|---|---|

| A | M | (³⁵Cl)₃ | 100% |

| A+2 | M+2 | (³⁵Cl)₂(³⁷Cl)₁ + S-isotope | ~98% |

| A+4 | M+4 | (³⁵Cl)₁(³⁷Cl)₂ + S-isotope | ~32% |

| A+6 | M+6 | (³⁷Cl)₃ | ~3.5% |

Note: The presence of the ³⁴S isotope slightly increases the intensity of the A+2 peak.[5]

Fragmentation: Collision-induced dissociation (CID) would likely show a primary loss of 45 Da, corresponding to the neutral loss of the carboxyl group (•COOH), a common fragmentation pathway for carboxylic acids.[7]

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. For our target, it serves to unequivocally confirm the presence of the carboxylic acid moiety through its highly characteristic vibrational modes.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

Data Interpretation and Expected Results

The spectrum is expected to be dominated by the features of the carboxylic acid group, which often exists as a hydrogen-bonded dimer in the solid state.[8][9]

Table 3: Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|

| O-H Stretch | 3300 - 2500 | Very broad, strong |

| Aromatic C-H Stretch | ~3100 - 3000 | Weak, sharp |

| C=O Stretch | 1710 - 1680 | Very strong, sharp |

| Aromatic C=C Stretch | ~1600, ~1450 | Medium, sharp |

| C-O Stretch | 1320 - 1210 | Strong |

| O-H Bend (out-of-plane) | 950 - 910 | Broad, medium |

The presence of a very broad absorption centered around 3000 cm⁻¹ superimposed on a strong, sharp carbonyl peak near 1700 cm⁻¹ is definitive evidence for a carboxylic acid.[9]

NMR Spectroscopy: Assembling the Molecular Puzzle

Expertise & Causality: While MS and IR confirm the pieces are present, Nuclear Magnetic Resonance (NMR) spectroscopy shows how they are connected. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments is required to definitively map the C-H framework and establish the precise substitution pattern of the chlorine atoms.[10][11]

¹H NMR Spectroscopy: Proton Environment Mapping

The structure has only two aromatic protons. Their chemical shifts and coupling constants are highly informative.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which will solubilize the acid and allow observation of the acidic proton).

-

Acquisition: Record the spectrum on a 400 MHz or higher spectrometer.

Expected Results:

-

Carboxylic Acid Proton (1H): A very broad singlet, typically > 12 ppm in DMSO-d₆. Its chemical shift is concentration and temperature dependent.[12][13]

-

Aromatic Protons (2H): The two remaining protons on the benzene ring are at positions 5 and 7. They are meta to each other.

-

H-7: Expected to be a doublet around 8.0-8.2 ppm.

-

H-5: Expected to be a doublet around 7.8-8.0 ppm.

-

Coupling: A small meta-coupling constant (⁴JHH) of ~2.0 Hz would be observed between H-5 and H-7.

-

¹³C{¹H} NMR Spectroscopy: The Carbon Backbone

This proton-decoupled experiment reveals all unique carbon environments.

Expected Results: The structure has 10 unique carbons.

-

Carboxylic Carbon (C=O): ~163-168 ppm.

-

Aromatic/Thiophene Carbons: 9 signals in the range of ~120-145 ppm.

-

Chlorine-substituted carbons (C-3, C-4, C-6): Chemical shifts will be significantly affected by the electronegative chlorine.

-

Protonated carbons (C-5, C-7): Identifiable via a subsequent HSQC experiment.

-

Quaternary carbons (C-2, C-3a, C-7a): These will not show a correlation in the HSQC spectrum.

-

2D NMR: Establishing Connectivity

Expertise & Causality: 2D NMR is the key to assigning the quaternary carbons and confirming the substitution pattern.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It will definitively assign C-5 and C-7.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most crucial experiment. It reveals correlations between protons and carbons that are 2 or 3 bonds away. This allows us to "walk" across the molecule and assign the non-protonated carbons, confirming the chloro-substitution pattern.[10]

Key Expected HMBC Correlations: The correlations from the two aromatic protons, H-5 and H-7, will be diagnostic.

-

H-7 will show correlations to the chlorinated C-6 (a 2-bond correlation, ²J) and the protonated C-5 (a 3-bond correlation, ³J). Crucially, it will also correlate to the quaternary bridgehead carbon C-7a (³J).

-

H-5 will show correlations to the chlorinated C-6 (²J) and C-4 (³J), and the protonated C-7 (³J). It should also show a key correlation to the other bridgehead carbon, C-3a (³J).

The observation of these specific correlations provides undeniable proof of the 3,4,6-trichloro substitution pattern.

Table 4: Summary of Predicted NMR Data (in DMSO-d₆)

| Position | δ ¹H (ppm) | Multiplicity | J (Hz) | δ ¹³C (ppm) | Key HMBC Correlations (from H to C) |

|---|---|---|---|---|---|

| 2 | - | - | - | ~135 | H-7 |

| 3 | - | - | - | ~128 | - |

| 3a | - | - | - | ~138 | H-5 |

| 4 | - | - | - | ~130 | H-5 |

| 5 | ~7.9 | d | ~2.0 | ~124 | C-4, C-6, C-7, C-3a |

| 6 | - | - | - | ~132 | H-5, H-7 |

| 7 | ~8.1 | d | ~2.0 | ~122 | C-5, C-6, C-7a |

| 7a | - | - | - | ~140 | H-7 |

| COOH | >12 | br s | - | ~164 | - |

X-Ray Crystallography: The Gold Standard

Expertise & Causality: For a definitive and unambiguous proof of structure, single-crystal X-ray diffraction is the ultimate technique.[14] It provides a three-dimensional map of electron density from which atomic positions can be determined with extremely high precision. This method not only confirms the connectivity established by NMR but also provides precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: Grow a single crystal of suitable quality (typically > 0.1 mm in all dimensions) by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: Mount the crystal on a diffractometer and collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial structural model. Refine the model against the experimental data to obtain the final structure.

Expected Results

The output would be a complete structural file (e.g., a CIF file) containing the precise coordinates of every atom. This would confirm:

-

The planar benzothiophene ring system.

-

The exact positions of the three chlorine atoms at C-3, C-4, and C-6.

-

The presence and location of the carboxylic acid group at C-2.

-

In the solid state, it would likely reveal hydrogen-bonded dimers formed between the carboxylic acid groups of adjacent molecules, a common structural motif for this functional group.[14]

Conclusion: A Unified Structural Assignment

The structure of this compound is confidently assigned through the systematic and orthogonal application of modern analytical techniques.

-

High-Resolution Mass Spectrometry established the correct molecular formula, C₉H₃Cl₃O₂S, via accurate mass and a definitive isotopic signature.

-

FTIR Spectroscopy confirmed the presence of the critical carboxylic acid functional group.

-

A comprehensive suite of NMR experiments (¹H, ¹³C, HSQC, and HMBC) successfully mapped the molecular framework, with key HMBC correlations providing unambiguous proof of the 3,4,6-trichloro substitution pattern.

-

Single-Crystal X-ray Crystallography , if a suitable crystal is obtained, serves as the final, absolute confirmation of the structure.

This integrated approach, where each technique validates the others, represents a robust and trustworthy methodology for the structural characterization of novel chemical entities, a critical requirement in the fields of medicinal chemistry and materials science.

References

- Crystal structure from laboratory X-ray powder diffraction data, DFT-D calculations, Hirshfeld surface analysis, and energy - Cambridge University Press & Assessment. ()

- Synthesis and screening of new benzothiophene deriv

- IR: carboxylic acids. ()

- Advanced NMR techniques for structural characterisation of heterocyclic structures - ESA-IPB. ()

- Synthesis and structure elucidation of some novel thiophene and benzothiophene deriv

- The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. ()

- Hetero-Type Benzannulation Leading to Substituted Benzothio-Phenes - PMC. ()

- Process for the synthesis of benzothiophenes - Google P

- CHAPTER 2 Fragmentation and Interpret

- Mass Spectrometry - Fragmentation P

- Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. ()

- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC - NIH. ()

- Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry - YouTube. ()

Sources

- 1. Synthesis and screening of new benzothiophene derivatives. [wisdomlib.org]

- 2. Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hetero-Type Benzannulation Leading to Substituted Benzothio-Phenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]

- 5. whitman.edu [whitman.edu]

- 6. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. m.youtube.com [m.youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crystal structure from laboratory X-ray powder diffraction data, DFT-D calculations, Hirshfeld surface analysis, and energy frameworks of a new polymorph of 1-benzothiophene-2-carboxylic acid | Powder Diffraction | Cambridge Core [cambridge.org]

A Predictive Spectroscopic and Structural Elucidation Guide to 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid

Preamble: A thorough investigation of publicly accessible chemical databases and scholarly articles did not yield experimentally determined spectral data for 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid. This guide, therefore, adopts a predictive and comparative approach, leveraging established spectroscopic principles and data from structurally analogous compounds to construct a scientifically rigorous and insightful analysis. For researchers in drug discovery and organic synthesis, this document serves as a comprehensive framework for the characterization of this and similar halogenated benzothiophene scaffolds.

Introduction: The Analytical Imperative for Halogenated Heterocycles

Substituted benzothiophenes are a class of heterocyclic compounds of significant interest in medicinal chemistry, known to exhibit a wide range of biological activities.[1][2] The precise structural characterization of these molecules is paramount to understanding their structure-activity relationships (SAR) and ensuring their purity and identity. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are indispensable tools in this endeavor.

This guide provides a detailed, predictive analysis of the spectral characteristics of this compound. Given the absence of direct experimental data, we will extrapolate from the known spectral features of closely related, chlorinated benzothiophene derivatives.[3][4][5][6] This approach not only offers a robust hypothesis for the spectral profile of the title compound but also illustrates the fundamental principles of spectral interpretation in the context of complex, multi-substituted aromatic systems.

Molecular Structure and Isomeric Considerations

The core of our analysis is the molecular structure of this compound. The substitution pattern of the three chlorine atoms on the benzothiophene ring system dictates the expected spectral output, particularly in NMR and mass spectrometry.

Caption: Structure of this compound.

A Generalized Workflow for Spectroscopic Analysis

The acquisition of high-quality spectral data is foundational to accurate structural elucidation. The following workflow represents a standard, best-practice approach for the analysis of a novel synthetic compound like this compound.

Caption: Generalized workflow for spectroscopic analysis.

Predicted Spectral Data and Interpretation

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups. The predictions are based on typical absorption frequencies for organic molecules.

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | The broadness is due to hydrogen bonding between the carboxylic acid molecules. |

| C=O (Carboxylic Acid) | 1710-1680 | Conjugation with the benzothiophene ring may slightly lower the frequency. |

| C=C (Aromatic) | 1600-1450 | Multiple sharp bands are expected, characteristic of the aromatic system. |

| C-Cl | 800-600 | The presence of multiple C-Cl bonds will likely result in several absorptions in this region. |

| C-S | 700-600 | This absorption may overlap with C-Cl signals. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the carboxylic acid proton. The chemical shifts are predicted based on the electronic effects of the substituents.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | The acidic proton is highly deshielded and often appears as a broad singlet. |

| Aromatic H-5 | ~7.8 | Doublet | This proton is ortho to the C-4 chlorine and will be coupled to H-7. |

| Aromatic H-7 | ~8.1 | Doublet | This proton is ortho to the C-6 chlorine and will be coupled to H-5. |

The ¹³C NMR spectrum will account for all nine carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 165-170 | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| C-2 | 135-140 | Attached to the carboxylic acid group. |

| C-3 | 130-135 | Attached to a chlorine atom. |

| C-4 | 130-135 | Attached to a chlorine atom. |

| C-6 | 130-135 | Attached to a chlorine atom. |

| C-3a, C-7a | 135-145 | Quaternary carbons at the ring fusion. |

| C-5, C-7 | 125-130 | Aromatic carbons attached to protons. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and can offer clues about the structure through fragmentation patterns. A high-resolution mass spectrum (HRMS) would confirm the elemental composition.

| Feature | Predicted m/z | Rationale |

| Molecular Ion (M⁺) | 280, 282, 284, 286 | The presence of three chlorine atoms will result in a characteristic isotopic cluster. The relative intensities of these peaks will be approximately 100:98:32:3. |

| [M-OH]⁺ | 263, 265, 267, 269 | Loss of the hydroxyl radical is a common fragmentation for carboxylic acids. |

| [M-COOH]⁺ | 235, 237, 239, 241 | Loss of the entire carboxylic acid group as a radical. |

Conclusion

While awaiting experimental verification, this predictive guide offers a robust and scientifically grounded framework for the spectral characterization of this compound. The outlined IR, NMR, and MS data, derived from established principles and comparison with related structures, provide a detailed spectral fingerprint. This information is critical for researchers working on the synthesis and application of novel benzothiophene derivatives, enabling them to confidently identify and characterize their target molecules.

References

- Vertex AI Search. (2024). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold.

- National Center for Biotechnology Information. (n.d.). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. PMC.

- National Center for Biotechnology Information. (n.d.). Benzo(b)thiophene-2-carboxylic acid. PubChem.

- ResearchGate. (n.d.). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs.

- National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC.

- PubMed. (n.d.).

- Vertex AI Search. (2024).

- Sigma-Aldrich. (n.d.). 3-Chloro-benzo b thiophene-2-carboxylic acid 97 21211-22-3.

- Cayman Chemical. (n.d.). 3,6-dichloro-benzo[b]thiophene-2-Carboxylic Acid (CAS 34576-94-8).

- TSI Journals. (n.d.). SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b)

- MDPI. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.

- Sigma-Aldrich. (n.d.). 3-CHLORO-BENZO(B)THIOPHENE-2-CARBOXYLIC ACID HYDRAZIDE AldrichCPR.

- ResearchGate. (n.d.).

- Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.

- AMERICAN ELEMENTS®. (n.d.). Benzothiophenes.

- ResearchGate. (n.d.). (PDF) 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid.

Sources

- 1. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and screening of new benzothiophene derivatives. [wisdomlib.org]

- 3. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility Profile of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid

Executive Summary

3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid is a halogenated heterocyclic compound featuring a rigid benzothiophene core and an ionizable carboxylic acid group. Its structure presents a classic solubility challenge: the dense, lipophilic trichlorinated aromatic system suggests inherently low aqueous solubility, while the carboxylic acid moiety introduces pH-dependent behavior. A comprehensive understanding of its solubility is paramount for any application in drug discovery or materials science, as it directly governs bioavailability, formulation feasibility, and the reliability of in vitro screening data. This guide provides a first-principles approach to characterizing the solubility profile of this molecule, outlining the theoretical underpinnings, providing field-proven experimental protocols, and offering insights into data interpretation. We will proceed from the foundational physicochemical properties to the detailed execution of thermodynamic and kinetic solubility assays.

Predicted Physicochemical and Structural Analysis

A molecule's solubility is dictated by its structure. The key features of this compound are:

-

The Benzothiophene Core: This fused aromatic ring system is planar, rigid, and hydrophobic.

-

Trichlorination: The three chlorine atoms significantly increase the molecule's lipophilicity and molecular weight, generally leading to reduced aqueous solubility.[1]

-

Carboxylic Acid Group: This is the primary driver of pH-dependent solubility. As a weak acid, it will exist in two states:

-

Protonated (Neutral) Form (R-COOH): At low pH (well below its pKa), the molecule is un-ionized. This form is expected to be very poorly soluble in water due to the dominance of the lipophilic core.

-

Deprotonated (Anionic) Form (R-COO⁻): At high pH (well above its pKa), the molecule is ionized. The resulting carboxylate anion can form stronger interactions with water molecules (ion-dipole), leading to a significant increase in aqueous solubility.[2][3][4]

-

The interplay between the highly lipophilic backbone and the ionizable "handle" makes a full pH-solubility profile essential.

| Property | Prediction / Key Consideration | Rationale |

| Chemical Structure | C₉H₃Cl₃O₂S | Based on the IUPAC name. |

| Aqueous Solubility | Expected to be low to very low, especially at acidic and neutral pH. Classified as a poorly soluble drug.[5] | The large, chlorinated aromatic system dominates the molecule's character, making it highly lipophilic. |

| pKa (Acid Dissociation Constant) | Estimated to be in the range of 3-5. | Typical range for carboxylic acids on aromatic systems. The electron-withdrawing effects of the chlorine atoms and the benzothiophene ring will influence the exact value. |

| LogP (Lipophilicity) | Expected to be high (>3). | Reflects a strong preference for a non-polar environment over an aqueous one, driven by the trichlorinated core. |

| pH-Dependent Solubility | Solubility will increase significantly as the pH rises above the pKa.[2] | Ionization of the carboxylic acid to the more soluble carboxylate form is the key mechanism.[3][4] |

Experimental Framework: Thermodynamic vs. Kinetic Solubility

It is critical to distinguish between two types of solubility measurements, as they answer different questions in the development pipeline.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., temperature, pH) when the system has reached equilibrium. It is the "gold standard" measurement, crucial for formulation and late-stage development.[6][7] The Shake-Flask method is the definitive technique for this determination.[7][8]

-

Kinetic Solubility: This measures the concentration of a compound when it first precipitates out of a solution that has been rapidly prepared, typically from a concentrated DMSO stock.[9] This method is high-throughput and useful for early discovery screening, but it often overestimates the true thermodynamic solubility because it can generate supersaturated solutions.[8][9]

The following sections will detail the authoritative protocols for measuring these values.

Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This protocol is adapted from guidelines established by the World Health Organization (WHO) and the United States Pharmacopeia (USP) for biopharmaceutical classification.[8][10][11] It is designed to produce high-quality, reliable data.

Causality Behind Experimental Choices:

-

Excess Solid: Adding an excess of the solid compound is crucial to ensure that the final solution is truly saturated and in equilibrium with the solid phase.[8]

-

Temperature Control (37 °C): For pharmaceutical applications, 37 °C is used to mimic human physiological temperature.[10]

-

Equilibration Time: Poorly soluble compounds can take a long time to reach equilibrium. A 24-hour time point is common, but verifying equilibrium by sampling at multiple times (e.g., 24h and 48h) is essential for a robust assay.[6][9]

-

Phase Separation: Centrifugation and filtration must be used to ensure no solid particulates are carried over into the sample for analysis, which would artificially inflate the measured concentration.

Step-by-Step Methodology

-

Preparation of Buffers: Prepare a series of aqueous buffers covering the physiologically relevant pH range. Pharmacopoeial buffers are recommended.[10] A minimal set includes:

-

pH 1.2 (e.g., 0.1 N HCl)

-

pH 4.5 (e.g., Acetate buffer)

-

pH 6.8 (e.g., Phosphate buffer)

-

-

Compound Dispensing: Weigh an excess amount of solid this compound into triplicate glass vials for each buffer condition. "Excess" means enough solid will visibly remain at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1-2 mL) of the appropriate pH buffer to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature of 37 ± 1 °C .[10] Agitate for at least 24 hours to allow the system to reach equilibrium. The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[10]

-

pH Measurement (Post-Equilibration): After equilibration, measure the final pH of the slurry in each vial to ensure the buffer capacity was not exceeded.

-

Phase Separation: Centrifuge the vials at high speed (e.g., >10,000 g) to pellet the excess solid.

-

Sample Collection: Carefully remove an aliquot of the clear supernatant. For added certainty, this aliquot can be passed through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification:

-

Dilute the supernatant with a suitable mobile phase.

-

Analyze the concentration of the dissolved compound using a validated, stability-indicating analytical method, such as HPLC-UV or LC-MS/MS.

-

Construct a calibration curve using standards of known concentrations to accurately quantify the result.

-

-

Data Reporting: Report the solubility in mg/mL and µM. The relative standard deviation between the triplicate measurements should not exceed 10%.[10]

Workflow Diagram: Thermodynamic Solubility

Caption: Workflow for determining thermodynamic equilibrium solubility.

Interpreting the pH-Solubility Profile

The data from the shake-flask experiment across different pH values will generate a pH-solubility profile. For this compound, this profile is expected to be characteristic of a weak acid.

Expected pH-Solubility Relationship

Caption: Relationship between pH, ionization state, and solubility.

Data Presentation:

The results should be summarized in a clear table.

| pH of Buffer | Mean Solubility (µg/mL) | Mean Solubility (µM) | Standard Deviation (µM) |

| 1.2 | TBD | TBD | TBD |

| 4.5 | TBD | TBD | TBD |

| 6.8 | TBD | TBD | TBD |

| Intrinsic (Calculated) | TBD | TBD | N/A |

TBD = To Be Determined experimentally.

The intrinsic solubility (S₀) is a critical parameter, representing the solubility of the fully un-ionized form of the drug.[8] It can be determined from the solubility measured at a pH well below the pKa or calculated using the Henderson-Hasselbalch equation.

Protocol: High-Throughput Kinetic Solubility

This method is ideal for early discovery when compound availability is low and speed is essential. It relies on inducing precipitation from a DMSO stock solution.

Step-by-Step Methodology

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Plate Preparation: Add aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96-well microplate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells (the final DMSO concentration should be kept low, typically 1-2%, to minimize co-solvent effects).

-

Incubation: Cover the plate and shake at room temperature for a short period (e.g., 1-2 hours).[9]

-

Precipitation Detection: Measure the amount of precipitate formed. Common methods include:

-

Turbidimetry/Nephelometry: Measuring the light scattering caused by insoluble particles using a plate reader.

-

Direct UV/LC-MS: After filtering the plate, the concentration of the remaining soluble compound in the filtrate is measured.[9]

-

-

Data Analysis: The kinetic solubility is the highest concentration tested that does not produce a significant precipitate signal above the background.

Advanced Considerations and Troubleshooting

-

Polymorphism: The solid-state form (polymorph, salt, cocrystal) of the API can significantly impact solubility. It is best practice to characterize the solid form before and after the equilibrium experiment (e.g., using XRPD) to ensure no phase changes have occurred.

-

Compound Instability: If the compound degrades in the aqueous buffers, this will lead to inaccurate solubility readings. The stability of the compound should be confirmed by analyzing the samples at different time points and looking for the appearance of degradation products via HPLC or LC-MS.

-

Co-solvents: For compounds with extremely low aqueous solubility, formulation often requires co-solvents (e.g., ethanol, PEG 400) or surfactants.[2] The shake-flask method can be adapted to measure solubility in these mixed-solvent systems to guide formulation development.

Conclusion

The solubility profile of this compound is defined by a fundamental conflict between its highly lipophilic core and its ionizable carboxylic acid group. Its aqueous solubility is predicted to be very low in acidic conditions and to increase substantially in neutral to alkaline environments. A rigorous experimental determination using the gold-standard shake-flask method is essential for obtaining reliable thermodynamic data.[7][8] This data, particularly the pH-solubility profile, forms the bedrock for all subsequent development activities, from interpreting bioassay results to designing viable formulations.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Determination of Solubility in Pharmaceuticals. Pharmaguideline. Available at: [Link]

-

Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available at: [Link]

-

Thermodynamic solubility. Platforme de chimie biologique intégrative de Strasbourg (PCBIS). Available at: [Link]

-

Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. World Health Organization (WHO). Available at: [Link]

-

FIP Guidelines for Dissolution Testing of Solid Oral Products. International Pharmaceutical Federation. Available at: [Link]

-

pH Effects on Solubility. Chad's Prep. Available at: [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterization. National Library of Medicine. Available at: [Link]

-

Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information (NCBI), PMC. Available at: [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. World Health Organization (WHO). Available at: [Link]

-

Solubility-pH profiles of some acidic, basic and amphoteric drugs. Semantic Scholar. Available at: [Link]

-

Ph and solubility profile. Slideshare. Available at: [Link]

-

pH and solubility. Khan Academy. Available at: [Link]

Sources

- 1. CAS 34576-90-4: 3,4,6-trichloro-1-benzothiophene-2-carboxy… [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]

- 4. Khan Academy [khanacademy.org]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. enamine.net [enamine.net]

- 10. who.int [who.int]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

Foreword: The Benzothiophene Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Chlorinated Benzothiophenes

To professionals in drug discovery, the term "privileged scaffold" signifies a molecular framework that is not merely a synthetic curiosity but a recurring motif in a multitude of biologically active compounds. The benzothiophene core, an aromatic heterocyclic system comprising a benzene ring fused to a thiophene ring, is a quintessential example of such a scaffold.[1][2] Its rigid, planar structure and the presence of a sulfur heteroatom provide a unique electronic and steric profile, enabling it to interact with a diverse array of biological targets, including enzymes and receptors.[2][3] Several FDA-approved drugs, such as the selective estrogen receptor modulator Raloxifene, the leukotriene synthesis inhibitor Zileuton, and the antifungal agent Sertaconazole, feature the benzothiophene moiety, underscoring its clinical significance.[3][4][5]

This guide focuses specifically on the impact of chlorination on the biological profile of benzothiophenes. The introduction of chlorine atoms can profoundly alter a molecule's physicochemical properties—including lipophilicity, metabolic stability, and electronic distribution—thereby modulating its potency, selectivity, and pharmacokinetic profile. We will explore the key biological activities of chlorinated benzothiophenes, delving into their mechanisms of action, the experimental methodologies used to validate these activities, and the structure-activity relationships (SAR) that guide future drug design.

Antimicrobial and Antifungal Activity

The emergence of antimicrobial resistance (AMR) has rendered many existing antibiotics ineffective, creating an urgent need for novel therapeutic agents.[6][7] Chlorinated benzothiophene derivatives have demonstrated significant promise as a new class of antimicrobial and antifungal compounds.

Mechanism and Spectrum of Activity

Chlorinated benzothiophenes exert their antimicrobial effects through various mechanisms, often involving the disruption of microbial cell membranes or the inhibition of essential enzymes. The addition of chlorine atoms can enhance the lipophilicity of the benzothiophene scaffold, facilitating its passage through the lipid-rich cell walls of bacteria and fungi.

Studies have shown that these compounds are active against a range of pathogens. Notably, derivatives have been successfully tested against Gram-positive bacteria like multidrug-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria such as Escherichia coli.[4][6][7] Their antifungal activity has been established against clinically relevant species, including Candida albicans, Candida tropicalis, and various dermatophytes.[4][8][9] Interestingly, while some derivatives show limited activity against Gram-negative bacteria when used alone, their efficacy can be markedly improved when co-administered with an outer membrane-permeabilizing agent like polymyxin B.[7]

Structure-activity relationship (SAR) studies indicate that the position and number of chlorine substituents are critical for activity. For instance, (E,E)-methyl 3-methoxy-2-(2-((((6-chloro-1-(1H-benzo[b]thien-2-yl)ethylidene)amino)oxy)methyl)phenyl)propenoate (5E) was found to exhibit more potent in vivo fungicidal activity against a panel of fungi than the existing fungicide Enoxastrobin.[8] This highlights that the chlorinated benzothiophene moiety, when integrated into a larger molecular framework, can produce highly potent agents.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The potency of antimicrobial agents is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Substitution Pattern | Target Organism | MIC (µg/mL) | Reference |

| II.b | 6-chloro-N'-(pyridin-2-ylmethylene) | S. aureus (MRSA) | 4 | [6] |

| 5E | 6-chloro (strobilurin derivative) | Various Fungi | < 0.39 | [8] |

| Compound 3b | 3-chloro (quinazolinone derivative) | S. aureus | Moderate-Good | [10] |

| Compound 3d | 3-chloro (quinazolinone derivative) | B. subtilis | Moderate-Good | [10] |

| BT Derivative | 3-iodo (for comparison) | C. albicans | Potent Activity | [5] |

Note: "Moderate-Good" indicates that the source reported significant activity without specifying precise MIC values in the abstract.

Experimental Protocol: Broth Microdilution Susceptibility Assay

This protocol is a standard, self-validating method for determining the MIC of a novel compound against bacteria and fungi.[4]

Causality Behind Choices:

-

96-Well Plate: Enables high-throughput screening of multiple concentrations and compounds simultaneously.

-

RPMI 1640/Mueller-Hinton Broth: These are standardized media that support the robust growth of fungi and bacteria, respectively, ensuring that any observed growth inhibition is due to the compound, not poor nutrient conditions.

-

Inoculum Standardization (0.5 McFarland): Ensures a consistent starting number of microbial cells in each well, making the MIC values reproducible and comparable across experiments.

-

Serial Dilution: Creates a logarithmic concentration gradient, allowing for the precise determination of the minimum concentration that inhibits growth.

-

Positive/Negative Controls: The positive control (e.g., Fluconazole, Ampicillin) validates that the assay can detect inhibition, while the negative control (DMSO/vehicle) ensures the solvent itself is not toxic to the microbes.

Step-by-Step Methodology:

-

Preparation: A stock solution of the test compound (e.g., 1 mg/mL) is prepared in dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well microtiter plate, 100 µL of appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI 1640 for fungi) is added to each well. 50 µL of the stock solution is added to the first well and serially diluted down the plate to create a concentration gradient (e.g., 64 µg/mL to 0.5 µg/mL).

-

Inoculum Preparation: A suspension of the target microorganism is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). This suspension is then diluted in the assay broth to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

-

Inoculation: 50 µL of the standardized microbial suspension is added to each well containing the test compound, bringing the final volume to 150 µL.

-

Controls: Include wells with broth and inoculum only (growth control), wells with a known antibiotic/antifungal (positive control), and wells with the highest concentration of DMSO used (vehicle control).

-

Incubation: The plate is incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader measuring absorbance at 600 nm.[4]

Workflow Visualization

Caption: Workflow for Antimicrobial Susceptibility Testing.

Anticancer Activity

The structural versatility of the benzothiophene scaffold has made it a fertile ground for the discovery of novel anticancer agents.[2][3][11] Chlorination often enhances cytotoxic potency and can be used to fine-tune selectivity towards specific cancer-related targets.

Mechanisms of Action: Tubulin and Kinase Inhibition

Chlorinated benzothiophenes have been shown to exert their anticancer effects through at least two prominent mechanisms:

-

Tubulin Polymerization Inhibition: Certain benzothiophene acrylonitrile analogs function as potent inhibitors of tubulin polymerization.[1][12] Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division (mitosis). By interfering with the dynamic assembly and disassembly of microtubules, these compounds arrest the cell cycle, leading to a form of programmed cell death known as mitotic catastrophe.[12] This mechanism is significant because it can be effective against cancer cells that have developed resistance to traditional apoptosis-inducing drugs.[12] For example, the analog Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile exhibited potent growth inhibition in dozens of cancer cell lines with GI₅₀ values in the nanomolar range.[12]

-

Kinase Inhibition: Protein kinases are enzymes that regulate a vast number of cellular processes, including growth, proliferation, and survival.[13] Dysregulation of kinase activity is a hallmark of many cancers.[13] Chlorinated benzothiadiazines (a closely related scaffold) have been identified as potent angiogenesis inhibitors by suppressing the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[14][15] Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[14][15] By blocking the VEGF signaling pathway, these compounds effectively starve tumors of necessary oxygen and nutrients.[14] Kinase profiling of one potent compound revealed remarkable selectivity, inhibiting only four kinases out of a panel of 468, with significant activity against TNK2/ACK1 and PKRD2, both of which are known modulators of angiogenesis.[14][16]

Quantitative Data: In Vitro Cytotoxicity and Kinase Inhibition

| Compound ID | Class | Target/Cell Line | Potency (IC₅₀/GI₅₀) | Mechanism | Reference |

| Analog 6 | Acrylonitrile | NCI-60 Cell Line Panel | 21.1 - 98.9 nM | Tubulin Inhibition | [12] |

| BT2 | Carboxylate | BDK (Kinase) | 3.19 µM | Allosteric Inhibition | [17] |

| Compound 17b | Benzothiadiazine | VEGFR2 Phosphorylation | Potent Inhibition | Kinase Pathway Sup. | [14][15] |

| Compound 16b | Hydrazide | U87MG Glioblastoma | Potent Inhibition | Multi-Kinase Inhibitor | [18] |

Experimental Protocol: Kinase Activity Assay (VEGFR2 Phosphorylation)

This protocol describes a cell-based assay to determine if a compound inhibits the VEGF-induced phosphorylation of its receptor, VEGFR2.

Causality Behind Choices:

-

HUVECs (Human Umbilical Vein Endothelial Cells): These are primary cells that are physiologically relevant for studying angiogenesis, as they naturally express VEGFR2.

-

Serum Starvation: Cells are deprived of serum for several hours to reduce baseline kinase activity and receptor phosphorylation, ensuring that any observed phosphorylation is a direct result of the VEGF stimulus.

-

VEGF Stimulation: Vascular Endothelial Growth Factor (VEGF) is the specific ligand that binds to and activates VEGFR2. This is the key stimulus to be inhibited.

-

Western Blotting: This technique allows for the specific detection and quantification of both the phosphorylated form of VEGFR2 (pVEGFR2) and the total amount of VEGFR2. Comparing the ratio of pVEGFR2 to total VEGFR2 provides a normalized measure of receptor activation.

Step-by-Step Methodology:

-

Cell Culture: HUVECs are cultured to ~80% confluency in appropriate media.

-

Serum Starvation: The growth medium is replaced with a low-serum or serum-free medium for 4-6 hours to downregulate basal signaling.

-

Compound Treatment: Cells are pre-incubated with various concentrations of the chlorinated benzothiophene derivative (or vehicle control) for 1-2 hours.

-

Stimulation: Cells are stimulated with a known concentration of recombinant human VEGF (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) to induce VEGFR2 phosphorylation.

-

Cell Lysis: The cells are washed with ice-cold PBS and then lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading in the next step.

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated VEGFR2 (pVEGFR2) and total VEGFR2.

-

Detection and Analysis: The membrane is incubated with appropriate secondary antibodies and visualized using chemiluminescence. The band intensities are quantified, and the ratio of pVEGFR2 to total VEGFR2 is calculated to determine the extent of inhibition.

Pathway Visualization: VEGFR2 Signaling Inhibition

Caption: Suppression of VEGFR2 phosphorylation by chlorinated compounds.

Specific Enzyme Inhibition

Beyond broad anticancer activity, specific chlorinated benzothiophenes have been identified as potent and selective inhibitors of other key enzymes relevant to human disease.

Allosteric Inhibition of Branched-chain α-ketoacid Dehydrogenase Kinase (BDK)

Maple syrup urine disease (MSUD) is a metabolic disorder caused by deficient activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC). This complex is negatively regulated by BCKDC kinase (BDK). Therefore, inhibiting BDK can increase BCKDC activity, offering a therapeutic strategy for MSUD.

Through high-throughput screening, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) was identified as a novel allosteric inhibitor of BDK with an IC₅₀ of 3.19 μM.[17] Unlike competitive inhibitors that bind to the enzyme's active site, allosteric inhibitors bind to a different site, inducing a conformational change that inactivates the enzyme. The binding of BT2 to BDK triggers helix movements that cause the kinase to dissociate from the BCKDC complex, leading to its degradation and a sustained activation of the complex.[17] BT2 and its analogs demonstrated excellent pharmacokinetics and were effective at increasing BCKDC activity in cells from MSUD patients and in animal models.[17]

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that degrade the neurotransmitter acetylcholine. Inhibitors of these enzymes are used to treat the symptoms of Alzheimer's disease.[19][20] A series of benzothiophene-chalcone hybrids were synthesized and evaluated as cholinesterase inhibitors.[19] The results showed that these compounds could inhibit both enzymes, with some derivatives showing BChE inhibition comparable to the reference drug galantamine.[19][20] For example, compound 5h was the best BChE inhibitor with an IC₅₀ of 24.35 μM, while compound 5f was the most effective AChE inhibitor in its series.[19][20] This demonstrates the potential of the chlorinated benzothiophene scaffold in designing agents for neurodegenerative diseases.

Enzyme Inhibition Data

| Compound | Target Enzyme | Potency (IC₅₀) | Inhibition Type | Reference |

| BT2 | BDK | 3.19 µM | Allosteric | [17] |

| Compound 5f | AChE | 62.10 µM | Competitive (Predicted) | [19][20] |

| Compound 5h | BChE | 24.35 µM | Competitive (Predicted) | [19][20] |

Visualization: Allosteric BDK Inhibition

Caption: Allosteric inhibition of BDK by BT2 leads to complex dissociation.

References

-

Ghorab, M. M., Ragab, F. A., Heiba, H. I., & Youssef, H. A. (2010). Synthesis and antimicrobial activity of some new 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives. Taylor & Francis Online. [Link]

-

Béni, S., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]

-

Tu, S., et al. (2014). Synthesis and Fungicidal Activities of Novel Benzothiophene-Substituted Oxime Ether Strobilurins. PubMed. [Link]

-

Penthala, N. R., et al. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. National Institutes of Health. [Link]

-

Tso, S.-C., et al. (2013). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. PubMed. [Link]

-

Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. ResearchGate. [Link]

-

Chula, N. G. (2012). Synthesis and antimicrobial activities of benzothiophene derivatives. ResearchGate. [Link]

-

Valle, H. U., et al. (2024). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. National Institutes of Health. [Link]

-

Valle, H. U., et al. (2024). C3-Chlorination of C2-Substituted Benzo[b]thiophene Derivatives in the Presence of Sodium Hypochlorite. ResearchGate. [Link]

-

Shrestha, S., et al. (2022). Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. University of West Florida Research Portal. [Link]

-

Various Authors. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]

-

Huwaimel, B. I., et al. (2022). Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation. National Institutes of Health. [Link]

-

Huwaimel, B. I., et al. (2022). Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation. PubMed. [Link]

-

Shrestha, S. (2024). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida Research Portal. [Link]

-

Esteves, M., et al. (2008). Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety. PubMed. [Link]

-

Various Authors. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

-

Huwaimel, B. I., et al. (2022). Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation. FLORE. [Link]

-

Various Authors. (2022). Late-stage chlorination of kinase inhibitors to elucidate metabolic pathways and explore isosteric motifs. American Chemical Society. [Link]

-

Various Authors. (2023). Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. MDPI. [Link]

-